REACTION_CXSMILES
|
Br[CH2:2][C:3]([O:5][CH3:6])=[O:4].[C:7]1([CH2:13][CH2:14][CH2:15][CH2:16][P:17]([O:21]CC)[O:18][CH2:19][CH3:20])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[CH2:19]([O:18][P:17]([CH2:2][C:3]([O:5][CH3:6])=[O:4])([CH2:16][CH2:15][CH2:14][CH2:13][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1)=[O:21])[CH3:20]
|
Name
|
|
Quantity
|
0.11 mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
(4-phenylbutyl)phosphonous acid, diethyl ester
|
Quantity
|
0.019 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCCP(OCC)OCC
|
Name
|
(4-phenylbutyl)phosphonous acid, diethyl ester
|
Quantity
|
0.063 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCCP(OCC)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
A mixture of 16.9 g
|
Type
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DISTILLATION
|
Details
|
until distillation of ethyl bromide
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 100°
|
Type
|
CUSTOM
|
Details
|
excess reagent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give 25 g
|
Type
|
CUSTOM
|
Details
|
Impurities with higher Rf values were separated by flash chromatography
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |